molecular formula C20H23N5O B2932449 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2310157-45-8

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2932449
CAS No.: 2310157-45-8
M. Wt: 349.438
InChI Key: UVCDVKQHIWFWRZ-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile (CAS 2310157-45-8) is a high-purity chemical compound with the molecular formula C20H23N5O and a molecular weight of 349.43 g/mol. This complex molecule features a piperidine core linked to a nicotinonitrile moiety and a cyclobutylpyrimidine group, creating a multifunctional structure for advanced pharmaceutical and biological research . Its calculated properties, including a topological polar surface area of 74.9 Ų and an XLogP3 of 3.2, suggest favorable characteristics for cell permeability, making it a valuable candidate for drug discovery programs . This compound holds significant research value in oncology, particularly in the development of BCL6 inhibitors. The BCL6 oncoprotein is a well-validated target in certain lymphoma types, and compounds with structural features similar to this reagent have been investigated in patent literature for their ability to modulate this critical pathway . Furthermore, its heterocyclic architecture, containing both pyrimidine and pyridine rings, is commonly associated with activity against neurological targets, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders . The presence of the piperidine scaffold, a common feature in many bioactive molecules, further enhances its potential utility in medicinal chemistry. Available for research use in multiple quantities, this product is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a pharmacological tool for probing biological mechanisms.

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-11-16-4-5-19(22-12-16)25-8-6-15(7-9-25)13-26-20-10-18(23-14-24-20)17-2-1-3-17/h4-5,10,12,14-15,17H,1-3,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDVKQHIWFWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target theFarnesoid X receptor (FXR) , which plays a crucial role in the regulation of bile acid levels in the liver and intestines. It also regulates cholesterol, triglyceride levels, and glucose metabolism.

Biochemical Pathways

If we consider the role of fxr, the compound could potentially influence thebile acid synthesis pathway , cholesterol metabolism , and glucose homeostasis . The downstream effects of these changes could include a reduction in cholesterol levels and improved regulation of glucose, contributing to the overall metabolic health of the individual.

Result of Action

Based on the potential targets and pathways, the compound could lead to a decrease in cholesterol levels and improved glucose regulation. It could also potentially influence gene transcription, leading to alterations in cellular function.

Biological Activity

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its complex structure, which includes multiple functional groups such as pyrimidine and piperidine rings, suggests a potential for significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O, with a molecular weight of approximately 364.453 g/mol. The compound features a unique combination of cyclobutyl and pyrimidine structures, which may confer distinct pharmacological properties compared to other compounds.

PropertyValue
Molecular FormulaC20H24N6O
Molecular Weight364.453 g/mol
Purity~95%

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Cell Proliferation : Pyrimidine derivatives are known to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes or receptors involved in cancer progression.
  • Targeting Kinases : The structure suggests potential interactions with protein kinases, which play crucial roles in cell signaling pathways that regulate growth and survival in cancer cells.

Biological Activity Overview

Initial studies suggest that this compound may have applications in treating various proliferative diseases, particularly cancers. The following table summarizes some related compounds and their biological activities for comparison:

Compound NameStructural FeaturesBiological Activity
ImatinibPyridine-pyrimidine derivativeTyrosine kinase inhibitor used in leukemia treatment
SorafenibMulti-target kinase inhibitorUsed for liver and kidney cancers
PazopanibAromatic amine with piperazineInhibits multiple receptor tyrosine kinases
This compound Cyclobutyl and pyrimidine structuresPotential antitumor properties through kinase inhibition

Future Directions

The unique structural features of this compound warrant further investigation into its biological activity. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Comparative Studies : To evaluate its effectiveness relative to existing therapies.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

  • The target compound’s cyclobutylpyrimidinyl group introduces significant steric hindrance compared to tBDMS (2nd entry) or halogens (3rd–5th entries). This may enhance target selectivity but reduce solubility .
  • Halogenated analogs (e.g., 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate) are more reactive due to electron-withdrawing groups, favoring cross-coupling reactions .

Functional Group Impact: The nitrile group in the target compound offers metabolic stability over esters (e.g., Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate), which are prone to hydrolysis . Triflate (3rd entry) and iodine (4th entry) substituents serve as leaving groups, making those compounds intermediates in synthesis, unlike the target molecule.

Solubility and Bioavailability :

  • The target compound’s piperidine and pyrimidine rings may improve water solubility compared to heavily halogenated derivatives (e.g., 3,5-Dibromo-4-chloropyridine) but less than polar esters .

Hypothetical Analogues with Pyrimidine-Piperidine Scaffolds

While direct analogs are absent in the provided evidence, hypothetical comparisons can be drawn:

  • 6-(4-((Morpholin-2-yl)methyl)piperidin-1-yl)nicotinonitrile: Substituting pyrimidine with morpholine could enhance solubility but eliminate pyrimidine-mediated hydrogen bonding.

Research Implications and Limitations

The structural diversity of pyridine derivatives (e.g., halogenated, silylated, or ester-functionalized compounds) underscores the importance of substituent choice in tuning reactivity, stability, and biological activity . However, experimental data on the target compound’s pharmacokinetics or binding affinity are lacking, necessitating further studies to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperidine derivatives can be functionalized via alkoxy-methylation using dichloromethane as a solvent and sodium hydroxide to facilitate deprotonation. Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps), using catalysts like Pd(PPh₃)₄ for cross-coupling, and monitoring intermediates via TLC. Post-synthesis purification via column chromatography (silica gel, gradient elution) can improve yields. Evidence from analogous piperidine syntheses suggests yields >70% are achievable with strict stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and cyclobutyl-piperidine linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥98% purity, C18 column, acetonitrile/water mobile phase) ensures purity. Cross-validation with Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm functional groups like nitrile (-CN) stretches (~2200 cm⁻¹). Reference standards from accredited databases (e.g., NIST) are recommended for calibration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Personal Protective Equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work under fume hoods to avoid inhalation (H332 hazard). Waste must be segregated into halogenated solvent containers (e.g., dichloromethane residues) and neutralized before disposal. Emergency protocols for skin contact (P303+P361+P353: rinse immediately) and spillage (P405: store in closed containers) are critical. Stability studies under varying pH/temperature should precede large-scale experiments .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the target binding affinity and selectivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry for docking. Use software like AutoDock Vina to simulate interactions with kinase targets (e.g., ATP-binding sites). Parameters include grid box dimensions centered on catalytic lysine residues and scoring functions (e.g., MM/GBSA). Validate predictions with in vitro assays (IC₅₀ measurements) and compare with co-crystal structures. Adjust force fields for cyclobutyl ring strain and piperidine flexibility to improve accuracy .

Q. What strategies are recommended for analyzing contradictory data in pharmacokinetic studies involving this compound?

  • Methodological Answer : Contradictions in bioavailability or metabolite profiles require meta-analysis using tools like PRISMA. For instance, discrepancies in hepatic clearance might arise from CYP450 isoform variability. Employ species-specific microsomal assays and LC-MS/MS to quantify metabolites. Statistical methods (e.g., ANOVA with post-hoc Tukey tests) can identify outliers. Cross-reference with in silico ADMET predictors (e.g., SwissADME) to reconcile experimental vs. theoretical data .

Q. What experimental frameworks can integrate this compound’s mechanism into broader disease models (e.g., kinase inhibition pathways)?

  • Methodological Answer : Develop a tiered validation approach:

In vitro : Measure kinase inhibition (e.g., IC₅₀ via fluorescence polarization assays) against panels (e.g., 100+ kinases).

Ex vivo : Use patient-derived xenografts (PDX) to assess tumor growth inhibition.

In silico : Map structure-activity relationships (SAR) to refine substituents (e.g., cyclobutyl vs. cyclohexyl). Link findings to oncogenic signaling pathways (e.g., PI3K/AKT) via pathway enrichment analysis (KEGG/GO). Collaborative frameworks should align with FAIR data principles to ensure reproducibility .

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